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Compound of Interest

Compound Name: 2,6-Dibromo-4-methylpyridine

Cat. No.: B1312767

An In-depth Technical Guide for Drug Discovery Professionals

In the landscape of modern drug discovery and development, the strategic selection of
molecular building blocks is paramount to the successful synthesis of novel therapeutic agents.
Among the vast arsenal of chemical intermediates, 2,6-Dibromo-4-methylpyridine has
emerged as a highly versatile and valuable scaffold. Its unique structural and electronic
properties provide a robust platform for the construction of complex molecular architectures,
particularly in the realms of oncology, neurology, and anti-infective research. This technical
guide delves into the core utility of 2,6-Dibromo-4-methylpyridine, offering insights into its
application, supported by quantitative data, detailed experimental protocols, and visual
representations of key synthetic and biological pathways.

Core Attributes and Synthetic Versatility

2,6-Dibromo-4-methylpyridine, a halogenated pyridine derivative, serves as a cornerstone for
medicinal chemists due to the differential reactivity of its bromine atoms. The electron-deficient
nature of the pyridine ring, coupled with the presence of two bromine atoms at the ortho-
positions to the nitrogen, makes this molecule an ideal substrate for a variety of palladium-
catalyzed cross-coupling reactions. This allows for the sequential and selective introduction of
diverse functionalities, a critical advantage in the construction of libraries of potential drug
candidates. The methyl group at the 4-position also offers a site for further synthetic
elaboration.
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The primary applications of 2,6-Dibromo-4-methylpyridine in medicinal chemistry are
centered around its utility as a precursor for:

» Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, and
2,6-Dibromo-4-methylpyridine provides a convenient entry point for the synthesis of
pyridinylimidazole-type and other related kinase-inhibiting structures.

e Anticancer Agents: Notably, this building block is instrumental in the synthesis of analogues
of natural products with potent anticancer activity, such as Combretastatin-A4. By replacing
the stilbene bridge of the natural product with a 2,6-disubstituted pyridine core, researchers
have developed novel compounds with significant cytotoxic activity against various cancer
cell lines.

» Neurological Disorder-Targeting Agents: The 2,6-disubstituted pyridine motif is also found in
molecules designed to interact with targets in the central nervous system. For instance, the
migraine drug Lasmiditan, a selective serotonin 5-HT1F receptor agonist, utilizes a related
2,6-dibromopyridine scaffold in its synthesis.

 Anti-infective Agents: The inherent bioactivity of the pyridine nucleus has been exploited in
the development of novel anti-infective compounds.

Quantitative Data Summary

The following table summarizes key physicochemical properties of 2,6-Dibromo-4-
methylpyridine and the typical yields of common synthetic transformations.
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Property Value Reference

CAS Number 73112-16-0

Molecular Formula CeHsBrz2N

Molecular Weight 250.92 g/mol

Appearance White crystalline powder

Melting Point 77-79 °C

Purity >97%

N Soluble in common organic
Solubility
solvents

Synthetic Transformation Typical Yield Notes
Yield is dependent on the

Suzuki-Miyaura Coupling 70-95% nature of the boronic acid and
reaction conditions.
Can be challenging due to

Buchwald-Hartwig Amination 65-90% potential catalyst inhibition by
the pyridine nitrogen.
Generally high-yielding for the

Sonogashira Coupling 75-98% introduction of alkynyl
moieties.
A versatile method, though the

Stille Coupling 70-90% toxicity of organotin reagents is
a consideration.
Yields can be variable

Heck Coupling 50-80% depending on the alkene

substrate.

Key Experimental Protocols
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Detailed methodologies for cornerstone reactions involving 2,6-Dibromo-4-methylpyridine are
provided below. These protocols are intended as a general guide and may require optimization
for specific substrates.

Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of 2-aryl-6-bromo-4-
methylpyridines.

Reagents:

e 2,6-Dibromo-4-methylpyridine (1.0 eq)

e Arylboronic acid (1.1 eq)

o Palladium(ll) acetate (Pd(OAc)2) (0.02 eq)
o Triphenylphosphine (PPhs) (0.08 eq)

o Potassium carbonate (K2COs) (2.0 eq)

o Toluene/Water (4:1 v/v), degassed
Procedure:

o To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 2,6-Dibromo-4-
methylpyridine, the arylboronic acid, and potassium carbonate.

» In a separate flask, prepare the catalyst by dissolving Pd(OAc)z and PPhs in a portion of the
degassed toluene.

» Add the catalyst solution to the Schlenk flask containing the reactants.
e Add the remaining degassed toluene and water.

e Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the
reaction progress by TLC or LC-MS.

e Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b1312767?utm_src=pdf-body
https://www.benchchem.com/product/b1312767?utm_src=pdf-body
https://www.benchchem.com/product/b1312767?utm_src=pdf-body
https://www.benchchem.com/product/b1312767?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Wash the organic layer sequentially with water and brine.

» Dry the organic layer over anhydrous sodium sulfate (Na=SOa), filter, and concentrate under
reduced pressure.

 Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

This protocol outlines a general procedure for the synthesis of 2-amino-6-bromo-4-
methylpyridines.

Reagents:

2,6-Dibromo-4-methylpyridine (1.0 eq)

Amine (1.2 eq)

Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s) (0.01 eq)

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 eq)

Sodium tert-butoxide (NaOtBu) (1.4 eq)

Anhydrous, degassed toluene

Procedure:

 In an argon-filled glovebox or using Schlenk techniques, charge a Schlenk tube with
Pdz(dba)s, XPhos, and NaOtBu.

¢ Add 2,6-Dibromo-4-methylpyridine and the desired amine.

e Add anhydrous, degassed toluene.

o Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC
or LC-MS.

o Cool the mixture to room temperature and dilute with diethyl ether.
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» Wash the mixture with brine, dry the organic phase over magnesium sulfate (MgSOa), filter,
and remove the solvent under reduced pressure.

 Purify the crude residue via flash column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to
the application of 2,6-Dibromo-4-methylpyridine in medicinal chemistry.
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General Workflow for Drug Candidate Synthesis
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 To cite this document: BenchChem. [The Strategic Role of 2,6-Dibromo-4-methylpyridine in
Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1312767#role-of-2-6-dibromo-4-methylpyridine-in-
medicinal-chemistry-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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